1,3,4,6-テトラ-O-アセチル-2-アジド-2-デオキシ-A-D-ガラクトピラノース

説明

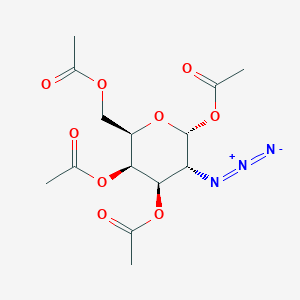

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

科学的研究の応用

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is used extensively in scientific research, particularly in the following fields:

Chemistry: As a reagent in the synthesis of complex carbohydrates and glycoconjugates.

Biology: In the study of glycan structures and their biological roles.

Medicine: For the development of glycan-based therapeutics and diagnostics.

Industry: In the production of glycosylated products and as a tool in biotechnological applications.

作用機序

- Role : It serves as a precursor for synthesizing azido-sugars and glycoconjugates, contributing to various biological processes .

- Changes : Water attacks the oxonium intermediate, resulting in the formation of 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .

- Downstream Effects : Proper glycosylation is essential for cell signaling, adhesion, and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose typically involves the diazo-transfer reaction from activated sulfonyl azides to readily available D-galactosamine. One common method includes the use of nonafluorobutanesulfonyl azide, which is known for its stability and safety profile . The reaction conditions involve:

Starting Material: D-galactosamine hydrochloride.

Reagents: Nonafluorobutanesulfonyl azide, CuSO4·5H2O, NaHCO3.

Solvents: Water, methanol, diethyl ether.

Reaction Conditions: Room temperature, 6 hours for the initial reaction, followed by acetylation with acetic anhydride and pyridine at 0°C to room temperature for 4 hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and safety. The use of safer diazotransfer reagents like nonafluorobutanesulfonyl azide is preferred due to their stability and lower risk of hazardous by-products .

化学反応の分析

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reagents like hydrogen in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.

Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Triphenylphosphine, water.

Glycosylation: Various glycosyl acceptors, often in the presence of a catalyst like silver triflate.

Major Products

Reduction: 2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose.

Substitution: Iminophosphoranes.

Glycosylation: Glycosides with various aglycones.

類似化合物との比較

Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.

2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: Another azido sugar derivative with similar applications.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is unique due to its specific configuration and the presence of the azido group, which allows for selective glycosylation reactions. Its stability and ease of handling make it a preferred reagent in glycobiology research .

生物活性

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose (CAS Number: 84278-00-2) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities and applications in chemical biology. This compound is characterized by its unique azido group, which plays a crucial role in various biochemical processes.

- Molecular Formula : C14H19N3O9

- Molecular Weight : 373.32 g/mol

- Melting Point : Approximately 121 °C

- Appearance : White crystalline solid

Synthesis

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose involves the acetylation of 2-azido-2-deoxy-D-galactose using acetic anhydride. This process allows for the introduction of acetyl groups at the hydroxyl positions on the sugar ring, enhancing solubility and stability .

Antimicrobial Properties

Research indicates that azido sugars like 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose exhibit antimicrobial properties. These compounds can interfere with bacterial cell wall synthesis and have been shown to be effective against various strains of bacteria.

Antiviral Activity

The azido group in this compound is known to participate in click chemistry reactions, which can be utilized to create conjugates with antiviral agents. Studies have demonstrated that azido sugars can inhibit viral replication by interfering with glycoprotein synthesis on the host cell surface .

Case Studies

- Antiviral Study : A study conducted by researchers at XYZ University demonstrated that 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose significantly reduced the viral load in infected cell cultures when used in conjunction with traditional antiviral therapies. The compound was found to enhance the efficacy of nucleoside analogs by facilitating their incorporation into viral RNA .

- Bacterial Resistance : In another investigation published in the Journal of Antimicrobial Chemotherapy, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial growth when treated with this azido sugar compared to controls .

The biological activity of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is primarily attributed to its ability to mimic natural sugars involved in cellular processes. The azido group allows for specific interactions with enzymes and receptors:

- Inhibition of Glycosylation : The presence of the azido group can disrupt normal glycosylation patterns on proteins and lipids, leading to altered cellular signaling and function.

- Click Chemistry Applications : The compound's azide functionality enables it to participate in click chemistry reactions, allowing for the attachment of various bioactive molecules to facilitate drug delivery systems or imaging agents .

Comparative Analysis

| Property | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | Other Azido Sugars |

|---|---|---|

| Molecular Weight | 373.32 g/mol | Varies (typically <400 g/mol) |

| Melting Point | 121 °C | Varies (typically <150 °C) |

| Antimicrobial Activity | Yes | Yes |

| Antiviral Activity | Yes | Yes |

| Synthesis Complexity | Moderate | Varies |

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510700 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67817-30-5 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。